ASTX029

Beschreibung

Beroterkib Anhydrous is the anhydrous form of beroterkib, an orally bioavailable inhibitor of the extracellular signal-regulated kinases (ERK) 1 and 2, with potential antineoplastic activity. Upon administration, beroterkib specifically binds to and inhibits both ERK 1 and 2, thereby preventing the activation of mitogen-activated protein kinase (MAPK)/ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The MAPK/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in the proliferation, differentiation and survival of tumor cells.

Eigenschaften

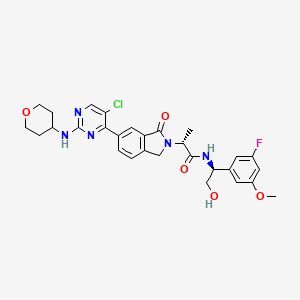

IUPAC Name |

(2R)-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClFN5O5/c1-16(27(38)34-25(15-37)19-9-20(31)12-22(10-19)40-2)36-14-18-4-3-17(11-23(18)28(36)39)26-24(30)13-32-29(35-26)33-21-5-7-41-8-6-21/h3-4,9-13,16,21,25,37H,5-8,14-15H2,1-2H3,(H,34,38)(H,32,33,35)/t16-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRGQPJKSKKGIH-PUAOIOHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClFN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095719-92-7 | |

| Record name | ASTX-029 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095719927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTX-029 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14FDK6ISC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Mechanism of ASTX029: A Technical Guide to a Novel ERK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX029 is an orally bioavailable, highly potent, and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] It represents a significant advancement in the targeting of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade frequently dysregulated in various human cancers due to mutations in genes such as BRAF and RAS.[1][4] Developed through fragment-based drug design, this compound exhibits a unique dual-mechanism of action that distinguishes it from other MAPK pathway inhibitors. This guide provides an in-depth technical overview of the core mechanisms, supporting data, and experimental methodologies related to this compound.

The Dual-Mechanism of Action of this compound

The primary therapeutic action of this compound is centered on its ability to inhibit ERK1/2 through two distinct but complementary mechanisms:

-

Inhibition of ERK Catalytic Activity: this compound directly binds to the active site of ERK2, preventing the phosphorylation of its downstream substrates, such as ribosomal S6 kinase (RSK). This direct enzymatic inhibition blocks the propagation of the MAPK signal, thereby inhibiting ERK-dependent tumor cell proliferation and survival.

-

Inhibition of ERK Phosphorylation by MEK: Uniquely, this compound's binding mode also prevents the phosphorylation of ERK itself by its upstream kinase, MEK. This action effectively curtails the activation of ERK, adding a second layer of pathway suppression. It is noteworthy that this compound does not directly inhibit MEK activity.

This dual-mechanism was demonstrated in cell-free systems, as well as in cell lines and xenograft tumor tissues, where treatment with this compound led to a reduction in the phosphorylation of both ERK and its substrate, RSK. This novel approach offers the potential to overcome resistance mechanisms that can emerge with inhibitors targeting upstream components of the MAPK pathway.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the MAPK signaling pathway and the points of intervention by this compound.

References

ASTX029: A Technical Guide to a Novel Dual-Mechanism ERK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable small molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] As key components of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1 and ERK2 are crucial transducers of extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[2][3] The MAPK pathway is frequently dysregulated in various human cancers, making ERK1/2 attractive therapeutic targets.[3] this compound distinguishes itself through a dual mechanism of action, inhibiting both the catalytic activity of ERK and its activating phosphorylation by MEK, offering a more comprehensive suppression of the MAPK pathway. This document provides a detailed technical overview of the chemical structure, properties, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name (2R)-2-(6-{5-chloro-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide. Its chemical and physical properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-(6-{5-chloro-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |

| SMILES | C--INVALID-LINK--C1=CC(=CC(=C1)F)OC">C@HN2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |

| CAS Number | 2095719-92-7 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C29H31ClFN5O5 |

| Molecular Weight | 584.04 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO: 100 mg/mL (171.22 mM) Water: Insoluble |

| XLogP3-AA | 2.9 |

Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective dual-mechanism inhibitor of ERK1 and ERK2. Its unique binding mode allows it to not only block the catalytic activity of ERK but also to prevent the phosphorylation of ERK by its upstream kinase, MEK. This dual inhibition leads to a more profound and sustained suppression of the MAPK signaling pathway, which is a critical driver of cell proliferation and survival in many cancers.

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that relays extracellular signals from receptor tyrosine kinases to the nucleus. Mutations in components of this pathway, such as BRAF and RAS, are common in human cancers and lead to its constitutive activation. By targeting the terminal kinases in this cascade, this compound can effectively block the downstream signaling outputs, including the phosphorylation of substrates like Ribosomal S6 Kinase (RSK), leading to cell cycle arrest and apoptosis in cancer cells with MAPK pathway-activating mutations.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the activity of this compound, based on methodologies reported in the literature.

In Vitro Cell Proliferation Assay (AlamarBlue)

This assay quantitatively measures cell proliferation and viability. Metabolically active cells reduce the AlamarBlue reagent, resulting in a fluorescent signal proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72-96 hours).

-

AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the total volume.

-

Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In-Cell Phosphorylation Assays (MSD)

Meso Scale Discovery (MSD) assays are used to quantify the levels of phosphorylated proteins, such as pERK and its substrate pRSK, in cell lysates.

Methodology:

-

Cell Treatment: Plate cells and treat with different concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

MSD Assay:

-

Add blocking solution to the MSD plate and incubate.

-

Wash the plate and add cell lysates.

-

Incubate to allow capture of the target protein.

-

Wash and add the detection antibody (e.g., SULFO-TAG labeled anti-total ERK).

-

Incubate to allow antibody binding.

-

Wash and add MSD Read Buffer.

-

-

Signal Detection: Read the plate on an MSD instrument to measure the electrochemiluminescence signal.

-

Data Analysis: Normalize the phosphoprotein signal to the total protein signal or total protein concentration and determine the IC50 for inhibition of phosphorylation.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in an animal model.

Methodology:

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A375 melanoma or HCT116 colorectal cancer cells) into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at various doses and schedules. The control group receives a vehicle.

-

Tumor Measurement: Measure tumor volume periodically (e.g., twice weekly) using calipers.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity.

Summary of In Vitro and In Vivo Activity

This compound has demonstrated potent activity in a wide range of cancer cell lines harboring MAPK pathway mutations. Furthermore, it has shown significant anti-tumor efficacy in various preclinical xenograft models.

In Vitro Proliferation IC50 Values

| Cell Line | Cancer Type | Mutation | IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 3.4 |

| HCT116 | Colorectal | KRAS G13D | 28 |

| Various | Various | BRAF, KRAS, or NRAS | 1.8 - 380 |

In Vitro Phosphorylation Inhibition IC50 Values

| Cell Line | Target | IC50 (nM) |

| A375 | pRSK | 3.3 |

| HCT116 | pRSK | 4.0 |

Conclusion

This compound is a promising clinical candidate with a novel dual-mechanism of action that leads to a robust inhibition of the MAPK signaling pathway. Its potent in vitro and in vivo anti-tumor activity in models with MAPK pathway alterations highlights its therapeutic potential for the treatment of a broad range of cancers. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in this class of targeted therapies. This compound is currently being evaluated in a Phase I/II clinical trial for patients with advanced solid tumors (NCT03520075).

References

The Discovery and Development of ASTX029: A Dual-Action ERK Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Discovered through fragment-based drug design, this compound exhibits a novel dual mechanism of action, inhibiting both the catalytic activity of ERK and its activating phosphorylation by MEK.[3][4][5] This dual inhibition leads to profound and sustained suppression of the MAPK signaling pathway, which is frequently dysregulated in human cancers. Preclinical studies have demonstrated significant anti-tumor activity in a variety of cancer models harboring BRAF and RAS mutations, including those that have developed resistance to upstream MAPK pathway inhibitors. This compound has been advanced into clinical development and is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors (NCT03520075). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and experimental protocols related to the development of this compound.

Introduction

The RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. Aberrant activation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a key oncogenic driver in a wide range of human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, the development of resistance, often through reactivation of the pathway, remains a significant challenge.

ERK1 and ERK2 are the final kinases in this cascade, representing a critical node for signal transduction to a multitude of downstream substrates in the cytoplasm and nucleus. Direct inhibition of ERK offers a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. This compound was developed to be a potent and selective inhibitor of ERK1/2 with a unique dual-action mechanism.

Discovery and Optimization

This compound was discovered by Astex Pharmaceuticals using fragment-based drug design. The initial fragment screening and subsequent structure-based drug design led to the identification of a lead compound that was a highly potent and selective inhibitor of ERK and also modulated ERK phosphorylation. Further medicinal chemistry efforts focused on optimizing the pharmacokinetic properties and addressing metabolism mediated by CYP3A4. This optimization process resulted in the discovery of this compound, a clinical candidate with a desirable pharmacological profile and preclinical pharmacokinetics predictive of once-daily dosing in humans.

Mechanism of Action

This compound exhibits a distinctive dual mechanism of action against ERK1/2.

-

Inhibition of Catalytic Activity: this compound binds to the active site of ERK, preventing the phosphorylation of its downstream substrates, such as ribosomal S6 kinase (RSK).

-

Inhibition of MEK-mediated Phosphorylation: Uniquely, this compound's binding mode also prevents the phosphorylation of ERK itself by its upstream kinase, MEK, without directly inhibiting MEK activity.

This dual mechanism leads to a more profound and durable inhibition of the MAPK signaling pathway compared to catalytic inhibitors alone.

Data Presentation

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad panel of human cancer cell lines, particularly those with activating mutations in the MAPK pathway.

Table 1: In Vitro Anti-proliferative Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | MAPK Mutation | Proliferation IC50 (nM) | pRSK Inhibition IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 3.4 | 3.3 |

| HCT116 | Colorectal | KRAS G13D | 28 | 4 |

| AML Cell Lines (average) | Acute Myeloid Leukemia | Activating MAPK mutations | 47 | N/A |

| AML Cell Lines (average) | Acute Myeloid Leukemia | No activating mutations | 1800 | N/A |

N/A: Not Available

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in mice, demonstrating good oral bioavailability and moderate clearance.

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (0.5 mg/kg) | Oral (5 mg/kg) |

| Clearance (mL/min/kg) | 22 | N/A |

| Oral Bioavailability (%) | N/A | 42 |

N/A: Not Applicable

Preclinical Pharmacodynamics and In Vivo Efficacy

Oral administration of this compound in tumor-bearing mice resulted in a dose-dependent inhibition of MAPK pathway signaling and significant anti-tumor activity.

Table 3: In Vivo Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| Colo205 | Colorectal | 75 mg/kg, single oral dose | Maximal inhibition of pRSK and pERK at 1-2 hours post-dose |

| A375 | Melanoma | 75 mg/kg, daily | Significant tumor regression |

| Calu-6 | NSCLC | 75 mg/kg, daily | Significant tumor regression |

| A375R (Vemurafenib-resistant) | Melanoma | 75 mg/kg, daily | Significant tumor regression |

Experimental Protocols

Biochemical Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of this compound on purified ERK1 and ERK2 enzymes.

-

Methodology: A generic in vitro kinase assay protocol is described below.

-

Reagents: Purified active ERK1 or ERK2, myelin basic protein (MBP) as a substrate, ATP, and a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the this compound dilutions, purified kinase, and substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 30-60 minutes. e. Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. The luminescent signal is proportional to kinase activity.

-

Data Analysis: Plot kinase activity against the inhibitor concentration and calculate the IC50 value.

-

Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

-

Methodology:

-

Cell Culture: Culture human cancer cell lines in appropriate media and conditions.

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for 72 hours. c. Add a viability reagent such as Alamar Blue or MTT. d. Incubate for a specified period. e. Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

-

Western Blot Analysis for Phospho-ERK and Phospho-RSK

-

Objective: To confirm the inhibition of ERK signaling in cells treated with this compound.

-

Methodology:

-

Sample Preparation: a. Treat cultured cells with various concentrations of this compound for a specified time (e.g., 2 hours). b. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. c. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies specific for phospho-ERK, total ERK, phospho-RSK, and a loading control (e.g., actin). c. Incubate with appropriate secondary antibodies and detect the signal using a chemiluminescence-based method.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in vivo.

-

Methodology:

-

Animal Models: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject human cancer cells (e.g., Colo205, A375) into the flank of the mice.

-

Treatment: When tumors reach a specified volume, randomize the mice into treatment and control groups. Administer this compound orally at various doses and schedules (e.g., daily).

-

Efficacy Assessment: Monitor tumor volume and body weight regularly.

-

Pharmacodynamic Assessment: At specified time points after dosing, collect tumor and plasma samples to analyze the levels of pERK and pRSK by methods such as ELISA or MSD assays.

-

Clinical Development

This compound is currently being evaluated in a first-in-human, open-label, multicenter, Phase 1/2 study in subjects with advanced solid tumors (NCT03520075). The Phase 1 portion of the study is designed to assess the safety, pharmacokinetics, and pharmacodynamics, and to determine the maximum tolerated dose and recommended Phase 2 dose. The Phase 2 portion will evaluate the preliminary clinical activity of this compound in patients with tumors harboring genetic alterations in the MAPK pathway.

Conclusion

This compound is a promising, novel, dual-mechanism ERK inhibitor with a compelling preclinical data package. Its ability to inhibit both the catalytic activity of ERK and its activation by MEK provides a powerful approach to shutting down the MAPK signaling pathway. The potent anti-tumor activity observed in preclinical models, including those resistant to other MAPK inhibitors, highlights its potential to address a significant unmet need in oncology. The ongoing clinical evaluation will be critical in determining the safety and efficacy of this compound in patients with advanced cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a Novel Dual-mechanism ERK Inhibitor, Modulates Both the Phosphorylation and Catalytic Activity of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2021 AACR: Immune modulation by the dual-mechanism ERK inhibitor, this compound, in MAPK-activated tumor models – Astex [astx.com]

ASTX029: A Technical Guide to a Dual-Mechanism ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1] Its hyperactivation, frequently driven by mutations in genes like BRAF and RAS, is a well-established oncogenic driver in a multitude of human cancers, including melanoma, colorectal, and non-small cell lung cancers.[1][2] While inhibitors targeting upstream components of this cascade, such as BRAF and MEK, have seen clinical success, the emergence of resistance, often through reactivation of the pathway, remains a significant challenge. This has positioned the terminal kinases of the pathway, Extracellular signal-regulated kinases 1 and 2 (ERK1/2), as critical therapeutic targets.

ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable small molecule inhibitor of ERK1/2. Developed through fragment-based drug design, this compound exhibits a novel dual mechanism of action, inhibiting both the catalytic activity of ERK1/2 and, uniquely, the phosphorylation of ERK by its upstream kinase, MEK. This comprehensive technical guide provides an in-depth overview of this compound, summarizing its preclinical and clinical data, detailing key experimental methodologies for its evaluation, and visualizing its mechanism of action and experimental workflows.

Quantitative Data Summary

In Vitro Activity

The in vitro potency of this compound has been demonstrated across various assays and cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| pRSK Inhibition | ERK1/2 Catalytic Activity | A375 (BRAF V600E) | 3.3 | |

| pRSK Inhibition | ERK1/2 Catalytic Activity | HCT116 (KRAS G13D) | 4 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |

| A375 | Melanoma | BRAF V600E | 3.4 | |

| HCT116 | Colorectal Cancer | KRAS G13D | 28 | |

| General Range | Various | BRAF, KRAS, or NRAS mutations | 1.8 - 380 |

A screen of 437 human cancer cell lines revealed that 109 had an IC50 value less than 150 nM.

In Vivo Preclinical Data

This compound has demonstrated significant anti-tumor activity in various xenograft models.

Table 3: Murine Pharmacokinetic Parameters of this compound

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability | 42% | 5 mg/kg (oral) vs. 0.5 mg/kg (intravenous) | |

| Clearance | 22 mL/minute/kg | 5 mg/kg (oral) vs. 0.5 mg/kg (intravenous) | |

| Tmax (Plasma and Tumor) | ~0.5 hours | 75 mg/kg single oral dose (Colo205 xenograft) |

Clinical Data (Phase 1/2 Study - NCT03520075)

This compound is currently being evaluated in a Phase 1/2 clinical trial in patients with advanced solid tumors.

Table 4: Preliminary Clinical Trial Data for this compound

| Parameter | Finding | Reference |

| Recommended Phase 2 Dose (RP2D) | 200 mg daily (continuous) | |

| Mean PK Exposure at RP2D | 109% of target exposure based on mouse models | |

| Partial Responses Observed In | KRAS-mutated NSCLC, KRAS-mutated pancreatic cancer | |

| Pharmacodynamic Effect | Decreased pERK, pRSK, and Ki-67 in tumor biopsies |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ERK1/2 inhibitors like this compound. The following sections provide protocols for key experiments.

In Vitro Kinase Assay (TR-FRET)

This assay quantitatively measures the inhibition of ERK2 kinase activity.

Objective: To determine the IC50 of this compound against ERK2.

Materials:

-

Recombinant active ERK2 enzyme

-

Biotinylated ERKtide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

LanthaScreen™ Tb-anti-pERK (Thr202/Tyr204) antibody

-

Streptavidin-Dylight 650

-

This compound serial dilutions

-

384-well low-volume plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing ERK2 enzyme and biotinylated ERKtide substrate in assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of a solution containing the Tb-anti-pERK antibody and Streptavidin-Dylight 650 in TR-FRET dilution buffer.

-

Incubate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and Dylight 650 wavelengths.

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Cellular Phospho-Protein Analysis (MSD Assay)

This electrochemiluminescence-based assay quantifies the levels of phosphorylated ERK and its substrate RSK in cell lysates.

Objective: To measure the dose-dependent inhibition of pERK and pRSK by this compound in cancer cells.

Materials:

-

Cancer cell lines (e.g., A375, HCT116)

-

Cell culture medium and supplements

-

This compound serial dilutions

-

Lysis buffer (e.g., MSD Lysis Buffer with protease and phosphatase inhibitors)

-

MSD multi-array plates pre-coated with capture antibodies for total ERK/RSK and pERK/pRSK

-

MSD SULFO-TAG labeled detection antibodies

-

MSD Read Buffer T

-

Plate shaker

-

MSD SECTOR Imager

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

-

Aspirate the media and lyse the cells by adding cold lysis buffer.

-

Incubate on ice for 30 minutes with gentle shaking.

-

Add cell lysates to the MSD multi-array plate wells.

-

Incubate at room temperature with shaking for 1-2 hours.

-

Wash the plate according to the manufacturer's protocol.

-

Add the SULFO-TAG labeled detection antibody solution.

-

Incubate at room temperature with shaking for 1 hour.

-

Wash the plate.

-

Add MSD Read Buffer T to each well.

-

Analyze the plate on an MSD SECTOR Imager to measure the electrochemiluminescence signal.

-

Normalize the phospho-protein signal to the total protein signal and determine the IC50 for inhibition.

Cell Proliferation Assay (MTS or CellTiter-Glo)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Objective: To determine the IC50 of this compound for inhibiting the proliferation of various cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound serial dilutions

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Absorbance or luminescence plate reader

Procedure:

-

Seed cells at a predetermined density in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For MTS assay:

-

Add MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm.

-

-

For CellTiter-Glo assay:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Apoptosis Markers

This technique is used to detect the induction of apoptosis through the cleavage of key proteins.

Objective: To assess the effect of this compound on apoptotic markers such as cleaved PARP and Bim.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-Bim, anti-actin or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse model.

Objective: To determine the in vivo efficacy of this compound in inhibiting tumor growth.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Cancer cell line (e.g., Colo205)

-

Cell culture medium

-

Sterile PBS and Matrigel (optional)

-

This compound formulation for oral administration (e.g., in 20% PEG200 and 0.5% methylcellulose)

-

Vehicle control

-

Gavage needles

-

Calipers and animal balance

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the desired dose and schedule (e.g., daily).

-

Measure tumor volumes and body weights 2-3 times per week.

-

Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pRSK).

-

Analyze the data to determine tumor growth inhibition.

Visualizations

Signaling Pathway

References

The Dual-Mechanism Kinase Inhibitor ASTX029: A Technical Guide to its Role in ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASTX029 is a potent and selective, orally bioavailable small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It exhibits a novel dual mechanism of action, inhibiting both the catalytic activity of ERK and the phosphorylation of ERK by its upstream kinase, MEK, without directly inhibiting MEK itself.[3][4] This technical guide provides an in-depth overview of the preclinical data supporting the role of this compound in the inhibition of ERK phosphorylation, including quantitative data on its potency, detailed experimental protocols for key assays, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the MAPK pathway with this compound.

Introduction to this compound and the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[4] The RAS-RAF-MEK-ERK cascade is a key component of this pathway and is frequently upregulated in a wide variety of human cancers, making it a prime target for therapeutic intervention. ERK1 and ERK2 are the final kinases in this cascade, and their activation through phosphorylation by MEK leads to the phosphorylation of a multitude of downstream substrates, ultimately driving tumor cell proliferation and survival.

This compound was discovered through fragment-based drug design and has demonstrated significant anti-tumor activity in both in vitro and in vivo models of cancers with MAPK pathway-activating mutations. Its unique dual-mechanism of action offers a potential advantage over other MAPK pathway inhibitors by targeting ERK at two distinct regulatory points. This compound is currently being evaluated in a Phase 1/2 clinical trial in patients with advanced solid tumors (NCT03520075).

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Inhibition of ERK Kinase Activity

| Target | Assay Type | IC50 (nmol/L) | Reference |

| ERK1 | Kinase Assay | ~3 (52% inhibition) | |

| ERK2 | Kinase Assay | 2.7 |

Table 2: Inhibition of Downstream Substrate Phosphorylation in Cellular Assays

| Cell Line | Mutation | Assay Type | IC50 (nmol/L) | Reference |

| A375 | BRAF V600E | pRSK Inhibition (MSD Assay) | 3.3 | |

| HCT116 | KRAS G13D | pRSK Inhibition (ELISA) | 4 |

Table 3: Inhibition of Cancer Cell Proliferation

| Cell Line | Cancer Type | Mutation | IC50 (nmol/L) | Reference |

| A375 | Melanoma | BRAF V600E | 3.4 | |

| HCT116 | Colorectal Cancer | KRAS G13D | 28 | |

| AML Cell Lines (average of 8 sensitive lines) | Acute Myeloid Leukemia | Various MAPK activating mutations | 47 | |

| AML Cell Lines (average of lines without activating mutations) | Acute Myeloid Leukemia | Not applicable | 1800 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro ERK Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the direct inhibitory effect of this compound on ERK1/2 kinase activity.

Materials:

-

Recombinant human ERK1 and ERK2 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, ERK enzyme, and the MBP substrate.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blotting for Phospho-ERK and Phospho-RSK

This protocol details the detection of phosphorylated ERK (p-ERK) and its downstream substrate RSK (p-RSK) in cell lysates following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., A375, HCT116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-RSK (Ser380), anti-total RSK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysates.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines

-

This compound

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled multiwell plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 or 96 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Role of this compound

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

References

Preclinical Profile of ASTX029: A Dual-Mechanism ERK Inhibitor

Introduction

ASTX029 is a potent and selective, orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK is a key therapeutic target in cancers characterized by aberrant activation of this pathway, such as those with BRAF or RAS mutations.[2] Preclinical studies have demonstrated that this compound exhibits a dual mechanism of action, inhibiting both the catalytic activity of ERK and its phosphorylation by the upstream kinase MEK.[2] This comprehensive technical guide summarizes the key preclinical findings on this compound, including its in vitro and in vivo activity, target modulation, and associated experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and targeted therapy development.

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring mutations that activate the MAPK pathway. The half-maximal inhibitory concentration (IC50) values for various cell lines are summarized in the table below.

| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 3.4[1] |

| HCT116 | Colorectal Cancer | KRAS G13D | 28 |

| AML Cell Lines (average) | Acute Myeloid Leukemia | MAPK pathway activating mutations | 47 |

Table 1: In Vitro Anti-proliferative Activity of this compound in various cancer cell lines.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in several mouse xenograft models of human cancers. Oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression.

| Xenograft Model | Cancer Type | Mutation Status | Treatment Regimen | Anti-Tumor Activity |

| Colo205 | Colorectal Cancer | BRAF V600E | 75 mg/kg, once daily, oral | Tumor regressions observed |

| A375 | Melanoma | BRAF V600E | Not specified | Tumor regressions observed |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | Not specified | Tumor regressions observed |

| AML Models | Acute Myeloid Leukemia | Not specified | Once daily, oral | Significant tumor growth inhibition |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vitro Proliferation Assay

The anti-proliferative effects of this compound were assessed using a luminescence-based cell viability assay.

-

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

-

Procedure Outline:

-

Cancer cell lines are seeded in 96-well or 384-well opaque-walled plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 96 hours).

-

The CellTiter-Glo® reagent is added to each well.

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated from the dose-response curves.

-

Western Blotting for Target Modulation

Western blotting was employed to confirm the dual-mechanism of action of this compound by assessing the phosphorylation status of ERK and its downstream substrate, RSK.

-

Procedure Outline:

-

Cell Lysis: Cells treated with this compound or vehicle are washed with ice-cold PBS and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.

-

The membrane is incubated with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-RSK (pRSK), and a loading control (e.g., actin or tubulin) overnight at 4°C.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies for the total proteins.

-

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound was evaluated in immunodeficient mice bearing human tumor xenografts.

-

Animal Models: Male nude (BALB/cOlaHsd-Foxn1nu) or CB17 SCID mice were used for these studies.

-

Tumor Implantation: Human cancer cells were implanted subcutaneously into the flanks of the mice.

-

Drug Formulation and Administration: this compound was formulated in 20% (v/v) PEG200 and 0.5% (w/v) methylcellulose and administered orally.

-

Study Design:

-

When tumors reached a predetermined size (e.g., 100-250 mm³), the animals were randomized into treatment and control groups.

-

Mice were treated with this compound at various doses and schedules (e.g., once daily or every other day).

-

Tumor volumes were measured regularly using calipers.

-

Animal body weight and overall health were monitored to assess toxicity.

-

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised for analysis of target modulation by western blotting or other methods.

Visualizations

Signaling Pathway

References

The Dual-Mechanism ERK1/2 Inhibitor ASTX029: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX029 is a novel, orally bioavailable, dual-mechanism inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical node in the MAPK signaling pathway, which is frequently hyperactivated in various cancers, ERK1/2 represents a key therapeutic target.[1][2] this compound uniquely inhibits both the catalytic activity of ERK and its phosphorylation by MEK, offering a potent and selective approach to targeting MAPK-driven malignancies. Preclinical studies have demonstrated that beyond its direct anti-tumor effects, this compound significantly modulates the tumor microenvironment (TME), shifting it from an immunosuppressive to a pro-inflammatory state. This guide provides an in-depth technical overview of the preclinical data and experimental methodologies used to characterize the immunomodulatory effects of this compound.

Mechanism of Action: Dual Inhibition of ERK1/2

This compound binds to the active site of ERK2, inducing a conformational change that not only blocks its catalytic activity but also prevents its phosphorylation by the upstream kinase MEK. This dual-action mechanism leads to a robust and sustained inhibition of ERK signaling.

Impact on the Tumor Microenvironment: Preclinical Evidence

Preclinical studies utilizing syngeneic mouse models and in vitro assays have demonstrated that this compound induces a significant shift towards a more pro-inflammatory and immune-active tumor microenvironment.

In Vivo Modulation of the TME in a Syngeneic Colorectal Cancer Model

In a key preclinical study, the CT-26 murine KRAS-mutant colorectal cancer model was utilized to investigate the in vivo effects of this compound on the TME.

-

Animal Model: Female BALB/c mice.

-

Tumor Cell Line: CT-26, a murine colorectal carcinoma cell line.

-

Tumor Implantation: Subcutaneous injection of 3 x 105 CT-26 cells.

-

Treatment: Once tumors reached a volume of approximately 100 mm3, mice were treated daily for 6 days with either vehicle control or this compound administered orally.

-

Endpoint Analysis: On day 6 of dosing, tumors were harvested for gene expression analysis and digital spatial profiling.

Treatment with this compound led to significant changes in the gene and protein expression profiles within the CT-26 tumors, indicative of a heightened anti-tumor immune response.

| Finding | Methodology | Key Results | Reference |

| Increased Interferon Signaling | NanoString PanCancer Mouse IO 360™ Gene Expression Panel | Upregulation of interferon signaling pathway genes. | |

| Increased T-cell Infiltration | NanoString PanCancer Mouse IO 360™ Gene Expression Panel | Significant increase in the T-cell marker gene Cd3g. | |

| Changes in Myeloid Cell Phenotype | NanoString® GeoMx® Digital Spatial Profiling (31 protein markers) | Significant increase in MHC Class II levels; Significant decrease in Ly6G/Ly6C and CD14 levels. | |

| Increased Overall Immune Infiltration | Digital Spatial Profiling | Increased levels of CD45. |

In Vitro Enhancement of Antigen Presentation in Melanoma

In vitro studies using human BRAF-mutant melanoma cell lines have shown that this compound can directly enhance the antigen presentation machinery of tumor cells.

-

Cell Lines: Human BRAF-mutant melanoma cell lines, including A375 and Mel 195.

-

Treatment: Cell lines were treated with varying concentrations of this compound.

-

Analysis:

-

Surface Marker Expression: Surface expression of HLA Class I was measured by flow cytometry.

-

Gene Expression: Gene expression of melanoma antigens gp100 and MART-1 was quantified by qRT-PCR.

-

T-cell Cytotoxicity Assay: Mel 195 cells were co-cultured with gp100-specific T-cells at various effector-to-tumor cell ratios to assess antigen-specific T-cell-mediated killing.

-

| Finding | Cell Lines | Key Results | Reference |

| Increased HLA Class I Expression | A375, Mel 195 | >2-fold increase in surface HLA Class I expression. | |

| Upregulation of Melanoma Antigens | Mel 195 | Dose-dependent increase in gp100 and MART-1 gene expression. | |

| Increased T-cell Mediated Cytotoxicity | Mel 195 | Increase in antigen-specific T-cell cytotoxicity. |

Modulation of Myeloid Cell Differentiation

Further studies have indicated that this compound can influence the differentiation of myeloid cells, a critical component of the TME.

-

Cells: Primary human monocytes.

-

Culture Conditions: Monocytes were cultured under conditions that induce macrophage differentiation and polarization.

-

Treatment: Cells were treated with this compound during the differentiation process.

-

Analysis: Cell surface expression of CD14, MHC class II, and CD206 was measured by flow cytometry.

| Finding | Methodology | Key Results | Reference |

| Phenotypic Shift in Macrophages | Flow Cytometry | Decrease in CD14 expression; Increase in MHC class II expression; Changes in CD206 expression. |

Summary and Future Directions

The preclinical data strongly suggest that this compound, in addition to its direct tumor cell-intrinsic effects, possesses significant immunomodulatory properties that contribute to a more favorable anti-tumor TME. By inhibiting the MAPK pathway, this compound appears to reverse some of the immunosuppressive mechanisms employed by tumors, leading to enhanced antigen presentation, increased T-cell infiltration and activity, and a pro-inflammatory shift in the myeloid compartment.

These findings provide a strong rationale for the clinical investigation of this compound, not only as a monotherapy but also in combination with other immunomodulatory agents, such as checkpoint inhibitors. The ongoing clinical development of this compound (NCT03520075) will be crucial in validating these preclinical observations and determining the therapeutic potential of this novel dual-mechanism ERK1/2 inhibitor in patients with advanced solid tumors. Further research should continue to dissect the precise molecular mechanisms underlying the immunomodulatory effects of this compound and to identify biomarkers that can predict which patients are most likely to benefit from this therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for ASTX029 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable dual-mechanism inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] As a critical downstream node in the RAS-RAF-MEK-ERK signaling pathway, ERK is frequently activated in a wide range of human cancers, including those with BRAF and RAS mutations.[1] this compound uniquely inhibits both the catalytic activity of ERK and the phosphorylation of ERK by its upstream kinase MEK. This dual mechanism of action leads to potent anti-proliferative and pro-apoptotic effects in cancer cells with an activated MAPK pathway. Preclinical studies have demonstrated significant anti-tumor activity of this compound in various xenograft models, making it a promising therapeutic agent for advanced solid tumors. These application notes provide detailed protocols for the use of this compound in in vivo xenograft studies.

Mechanism of Action: Dual Inhibition of ERK1/2

This compound binds to the active site of ERK2, inducing a conformational change that not only blocks its kinase activity but also prevents its phosphorylation by MEK. This leads to the inhibition of downstream signaling, including the phosphorylation of substrates like ribosomal S6 kinase (RSK), and ultimately results in the suppression of tumor cell proliferation and survival.

Caption: Dual mechanism of action of this compound on the MAPK signaling pathway.

Data Presentation

Table 1: In Vitro Proliferation IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 3.4 |

| HCT116 | Colorectal | KRAS G13D | 28 |

| MAPK-activated AML Cell Lines (average of 8) | Acute Myeloid Leukemia | Various MAPK activating mutations | 47 |

| AML Cell Lines without MAPK activating mutations (average) | Acute Myeloid Leukemia | - | 1800 |

Table 2: Summary of this compound Efficacy in In Vivo Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes |

| Colo205 | Colorectal Cancer | 75 mg/kg, single oral dose | Inhibition of pRSK and pERK in tumor tissue. Induction of apoptotic markers (Bim, cleaved caspase 3, cleaved PARP). |

| Colo205, A375, Calu-6 | Colorectal, Melanoma, NSCLC | Daily oral administration | Significant tumor regression. |

| AML Xenograft Models | Acute Myeloid Leukemia | Once daily oral dosing | Significant tumor growth inhibition. Inhibition of pRSK and pERK in xenograft tissue. |

Experimental Protocols

Protocol 1: General Workflow for an this compound In Vivo Xenograft Study

Caption: General experimental workflow for an this compound in vivo xenograft study.

Protocol 2: Subcutaneous Xenograft Model Establishment

Objective: To establish subcutaneous tumors in immunocompromised mice for evaluating the efficacy of this compound.

Materials:

-

Cancer cell lines with MAPK pathway activation (e.g., Colo205, A375, Calu-6).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Matrigel (optional).

-

6-8 week old immunocompromised mice (e.g., BALB/c nude or CB17 SCID).

-

Syringes and needles.

Procedure:

-

Culture selected cancer cell lines under standard conditions.

-

Harvest cells during the logarithmic growth phase and wash with sterile PBS.

-

Resuspend the cells in a mixture of sterile PBS or culture medium, with or without Matrigel, at a concentration of 1x10^7 to 5x10^7 cells/mL.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor growth. Palpable tumors are expected to form within 1-2 weeks.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 3: this compound Formulation and Administration

Objective: To prepare and administer this compound to tumor-bearing mice.

Materials:

-

This compound powder.

-

Vehicle for formulation (e.g., DMSO, PEG300, Tween80, corn oil).

-

Oral gavage needles.

Procedure:

-

Prepare the vehicle solution. A common vehicle can be prepared by mixing DMSO, PEG300, Tween80, and ddH2O. For example, to prepare a 1 mL working solution, add 50 µL of a 100 mg/mL stock solution of this compound in DMSO to 400 µL of PEG300, mix, then add 50 µL of Tween80, mix, and finally add 500 µL of ddH2O. Another option is to suspend this compound in corn oil.

-

Freshly prepare the this compound formulation on each day of dosing.

-

Administer this compound orally via gavage. Doses up to 75 mg/kg daily or 150 mg/kg every other day have been tested.

-

The control group should receive the vehicle alone.

-

Monitor mice for any signs of toxicity, including body weight loss. A median body weight loss of up to 7% has been observed at high doses.

Protocol 4: Efficacy and Pharmacodynamic Assessment

Objective: To evaluate the anti-tumor efficacy of this compound and its effect on MAPK signaling in the tumor.

Materials:

-

Calipers for tumor measurement.

-

Anesthesia.

-

Surgical tools for tissue collection.

-

Liquid nitrogen or fixatives (e.g., formalin).

-

Reagents for Western blotting or immunohistochemistry (IHC).

Procedure:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

-

Record the body weight of each mouse at the same frequency.

-

At the end of the study, or at specific time points after the final dose, euthanize the mice.

-

Excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for IHC.

-

For pharmacodynamic analysis, assess the levels of phosphorylated RSK (pRSK) and phosphorylated ERK (pERK) in tumor lysates via Western blotting. Maximal inhibition of these markers has been observed 1-2 hours after dosing.

-

To assess the induction of apoptosis, analyze the levels of Bim, cleaved caspase-3, and cleaved PARP in tumor tissue by Western blotting or IHC.

Concluding Remarks

This compound has demonstrated significant preclinical anti-tumor activity in xenograft models of cancers with activated MAPK signaling. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this promising ERK1/2 inhibitor. Careful selection of cell lines, appropriate animal models, and rigorous pharmacodynamic analysis are crucial for the successful execution of these studies. This compound is currently being evaluated in a Phase I/II clinical trial for patients with advanced solid tumors.

References

- 1. This compound, a Novel Dual-mechanism ERK Inhibitor, Modulates Both the Phosphorylation and Catalytic Activity of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beroterkib (this compound) Extracellular Signal-Related Protein Kinases (ERK 1/2) Inhibitor (Solid Tumors) – Astex [astx.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Facebook [cancer.gov]

Application Notes and Protocols for ASTX029 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ASTX029, a potent and selective dual-mechanism ERK inhibitor, in preclinical mouse models of cancer. The information is compiled from various studies to assist in the design and execution of in vivo efficacy and pharmacodynamic experiments.

Mechanism of Action

This compound is an orally bioavailable inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It exhibits a dual mechanism of action by not only inhibiting the catalytic activity of ERK but also preventing its phosphorylation by MEK, a key upstream kinase in the MAPK pathway.[3][4] This dual inhibition leads to the suppression of downstream signaling, resulting in the inhibition of tumor cell proliferation and survival.[1] The MAPK pathway, frequently activated in various cancers through mutations in genes like BRAF and RAS, is a critical target for cancer therapy.

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

In Vivo Dosing and Administration

This compound is orally bioavailable and has demonstrated significant anti-tumor activity in various xenograft models when administered orally.

| Parameter | Details | Reference |

| Drug | This compound (Beroterkib) | |

| Formulation | 20% (v/v) PEG200 and 0.5% (w/v) methylcellulose | |

| Administration Route | Oral (po) | |

| Dosage Range | Up to 75 mg/kg daily or 150 mg/kg every other day | |

| Dose Volume | 10 mL/kg |

Experimental Protocols

Tumor Xenograft Model Protocol

This protocol outlines the general procedure for establishing and treating tumor xenografts in mice to evaluate the efficacy of this compound.

References

ASTX029 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of ASTX029 for experimental use. The protocols outlined below are intended to serve as a guide for researchers working with this compound in both in vitro and in vivo settings.

This compound: A Dual-Mechanism ERK Inhibitor

This compound is an orally bioavailable, potent, and selective inhibitor of extracellular signal-regulated kinases (ERK) 1 and 2.[1][2] Its unique dual mechanism of action involves the inhibition of both the catalytic activity of ERK and the phosphorylation of ERK by its upstream kinase, MEK.[2][3][4] This dual inhibition leads to a robust blockade of the MAPK signaling pathway, which is commonly upregulated in various human cancers due to mutations in genes such as BRAF and RAS. This compound has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation for the treatment of advanced solid tumors.

Data Presentation: Solubility

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO.

| Solvent | Solubility | Concentration (Molar Equivalent) | Notes |

| DMSO | 100 mg/mL | 171.22 mM | Use of fresh, moisture-free DMSO is recommended to ensure maximum solubility. |

| Ethanol | 50 mg/mL - 100 mg/mL | Not Specified | --- |

| Water | Insoluble | Not Applicable | --- |

Experimental Protocols

In Vitro Experimentation

1. Preparation of Stock Solutions:

For in vitro cellular assays, a high-concentration stock solution is typically prepared in DMSO.

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

-

Vortex or sonicate briefly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).

-

2. Preparation of Working Solutions for Cell-Based Assays:

Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium.

-

Protocol:

-

Thaw a single aliquot of the this compound DMSO stock solution.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. IC50 values for proliferation inhibition in MAPK-activated cell lines have been reported to range from 1.8 to 380 nM.

-

It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

-

Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

In Vivo Experimentation

This compound is orally bioavailable. The following are example formulations for oral administration in animal models. The choice of formulation may depend on the specific experimental requirements.

1. Formulation 1: Aqueous Suspension

This formulation is suitable for creating a homogeneous suspension for oral gavage.

-

Components:

-

This compound

-

DMSO

-

PEG300

-

Tween80

-

ddH₂O

-

-

Example Protocol for a 5 mg/mL solution:

-

Prepare a 100 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of the final formulation, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300.

-

Mix until the solution is clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of ddH₂O to bring the final volume to 1 mL.

-

The final composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O.

-

This formulation should be used immediately after preparation for optimal results.

-

2. Formulation 2: Corn Oil Suspension

This formulation provides an alternative vehicle for oral administration.

-

Components:

-

This compound

-

DMSO

-

Corn Oil

-

-

Example Protocol for a 0.625 mg/mL solution:

-

Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of the final formulation, add 50 µL of the 12.5 mg/mL clear DMSO stock solution to 950 µL of corn oil.

-

Mix thoroughly to ensure a uniform suspension.

-

The final composition will be 5% DMSO and 95% Corn Oil.

-

This mixed solution should be used immediately.

-

3. Formulation 3: PEG200/Methylcellulose Suspension

This formulation has been used in published preclinical studies.

-

Components:

-

This compound

-

PEG200 (20% v/v)

-

Methylcellulose (0.5% w/v)

-

-

Protocol:

-

This compound is formulated in a vehicle of 20% (v/v) PEG200 and 0.5% (w/v) methylcellulose.

-

The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the dosing volume (e.g., 10 mL/kg).

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

Experimental Workflow: In Vitro Preparation

Caption: Workflow for the preparation of this compound for in vitro experiments.

Experimental Workflow: In Vivo Formulation (Aqueous)

Caption: Workflow for the preparation of an aqueous formulation of this compound for in vivo studies.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (pERK) Following ASTX029 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK signaling pathway, a critical downstream effector of the mitogen-activated protein kinase (MAPK) cascade, is frequently hyperactivated in a multitude of human cancers, driving tumor cell proliferation and survival.[1][2] ASTX029 is a potent and selective, orally bioavailable dual-mechanism inhibitor of ERK1 and ERK2.[1][2][3] It uniquely inhibits both the catalytic activity of ERK and its phosphorylation by MEK, offering a promising therapeutic strategy for MAPK-driven cancers, including those that have developed resistance to upstream inhibitors.

Measuring the phosphorylation status of ERK (pERK) is a key pharmacodynamic biomarker to assess the biological activity of ERK inhibitors like this compound. Western blotting is a widely used and reliable method for this purpose. These application notes provide a detailed protocol for the detection and quantification of pERK levels in cell lysates after treatment with this compound.

Signaling Pathway and Mechanism of Action of this compound

This compound's dual-mechanism of action is a key differentiator. By binding to the active site of ERK2, it not only blocks its kinase activity but also induces a conformational change that hinders MEK-mediated phosphorylation of ERK. This leads to a significant reduction in downstream signaling.

References

- 1. Beroterkib (this compound) Extracellular Signal-Related Protein Kinases (ERK 1/2) Inhibitor (Solid Tumors) – Astex [astx.com]

- 2. This compound, a Novel Dual-mechanism ERK Inhibitor, Modulates Both the Phosphorylation and Catalytic Activity of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

Application Notes and Protocols for ASTX029 Treatment in Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for identifying and studying cancer cell lines sensitive to ASTX029, a potent and selective dual-mechanism ERK1/2 inhibitor. The protocols outlined below are designed to enable researchers to assess cellular responses to this compound treatment, including effects on cell viability, signaling pathways, apoptosis, and cell cycle progression.

Introduction to this compound

This compound is an orally bioavailable small molecule that uniquely inhibits both the catalytic activity of ERK1/2 and the phosphorylation of ERK by its upstream kinase, MEK.[1][2] This dual mechanism of action makes it a powerful tool for interrogating the MAPK signaling pathway, which is frequently dysregulated in various cancers. Aberrant activation of the RAS-RAF-MEK-ERK pathway is a common driver of tumor growth, and this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers harboring BRAF or RAS mutations.[1][2] Currently, this compound is being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors (NCT03520075).[1]

Cell Line Sensitivity to this compound